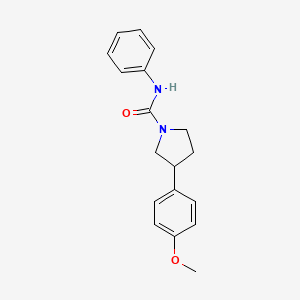
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-(4-methoxyphenyl)” and “N-phenyl” parts suggest the presence of a methoxyphenyl group and a phenyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The phenyl and methoxyphenyl groups would be attached at the 3rd carbon and nitrogen of the pyrrolidine ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the attached groups . The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the pyrrolidine ring and the attached groups . For example, the presence of the methoxy group could potentially increase the compound’s solubility in certain solvents .Applications De Recherche Scientifique
Synthesis Techniques
- Synthesis via Acid-Catalyzed Reaction : A novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, which includes compounds similar to 3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, involves an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol. This method offers mild reaction conditions and the use of inexpensive solvents and catalysts, resulting in good to high yields of the target compounds (Smolobochkin et al., 2017).
Potential Therapeutic Applications
- Anti-HIV Activity : A structurally similar compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests potential therapeutic applications in the treatment of HIV (Tamazyan et al., 2007).
Material Science Applications
- Corrosion Inhibition : N-Phenyl-benzamide derivatives, similar in structure to this compound, have been shown to effectively inhibit the acidic corrosion of mild steel. This suggests potential applications in material sciences, particularly in corrosion protection (Mishra et al., 2018).
Anticancer and Anti-Biofilm Activities
- Cancer and Biofilm Growth Inhibition : Novel 2-(het)arylpyrrolidine-1-carboxamides, related to the compound , have shown promise in inhibiting cancer cell growth and bacterial biofilm formation. These compounds are thus promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
Catalysis in Chemical Synthesis
- Use in Chemical Synthesis : The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are structurally related to this compound, has been explored for their application in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. This indicates the compound's potential role in the synthesis of other medicinal compounds (Singh & Umemoto, 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-7-14(8-10-17)15-11-12-20(13-15)18(21)19-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOMQHMQTPLWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)
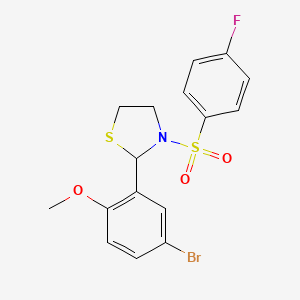
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)
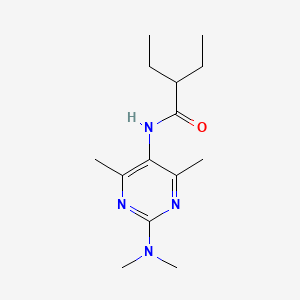
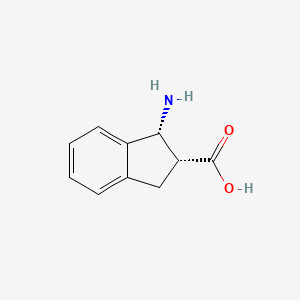
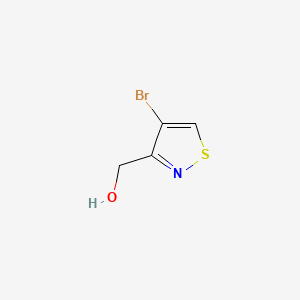
![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)
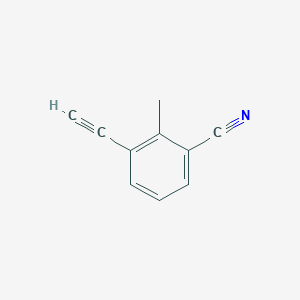

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)
![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)